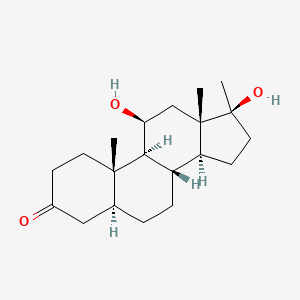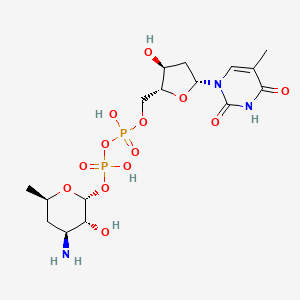
2-Hydrazino-nicotinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Hydrazino-nicotinic acid and related compounds involves several chemical reactions, highlighting the diversity and complexity of chemical synthesis techniques in creating specialized molecules. For instance, the synthesis of nicotinic acid derivatives like 2-(3,5-di-tert-butyl-4-hydroxybenzylsulfanyl)-nicotinic acid hydrazide reveals unexpected reactions, such as C–S bond cleavage during hydrazination, demonstrating the intricate nature of chemical synthesis processes (Nordin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as nicotinic acid hydrazides, has been characterized using various spectroscopic methods. Studies provide detailed insights into the crystal structure, vibrational frequencies, and molecular geometry, offering a comprehensive understanding of the structural attributes of these molecules (Dege et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives underscore the compound's reactivity and potential for forming diverse chemical structures. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid highlights the versatility of nicotinic acid derivatives in chemical reactions, contributing to the development of novel compounds with potential applications in various fields, including agriculture (Yu et al., 2021).
Physical Properties Analysis
The physical properties of this compound and its derivatives are crucial for understanding their behavior and potential uses. Research into these properties, such as solubility, melting point, and crystalline structure, is essential for the development and application of these compounds in various industries.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are fundamental aspects of its study. These properties are vital for its application in chemical synthesis, pharmaceuticals, and other areas of research and development.
- Synthesis and mechanistic studies by kinetic and computational approaches (Nordin et al., 2016).
- Characterization and theoretical study of nicotinic acid hydrazides (Dege et al., 2014).
- Herbicidal activity and SAR study of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (Yu et al., 2021).
Aplicaciones Científicas De Investigación
Receptor Identification and Lipid Regulation
2-Hydrazino-nicotinic acid, a derivative of nicotinic acid, plays a significant role in cardiovascular health. Notably, it has been instrumental in the identification of receptors related to nicotinic acid. Research has identified the G protein-coupled receptor HM74 as a low-affinity receptor for nicotinic acid, facilitating the discovery of superior drug molecules to treat dyslipidemia (Wise et al., 2003). Similarly, HM74A, identified in follow-up bioinformatics searches, acts as a high-affinity receptor for nicotinic acid and related compounds, highlighting its potential in developing new dyslipidemia treatments (Tunaru et al., 2003).
Cardiovascular Disease and Atherosclerosis
Nicotinic acid has been used to reduce the progression of atherosclerosis, with its receptor GPR109A expressed by immune cells playing a crucial role. This effect is independent of lipid-modifying actions, underscoring the potential for nicotinic acid derivatives in treating cardiovascular diseases (Lukasova et al., 2011).
Pharmacological Effects Beyond Lipid Regulation
Nicotinic acid exerts effects beyond lipid regulation, with potential implications for treating inflammatory diseases like multiple sclerosis or psoriasis. This broader pharmacological impact is partly mediated through its receptor on immune cells and effects on the vascular endothelium (Lukasova et al., 2011).
Radiopharmaceutical Applications
In the realm of radiopharmaceuticals, this compound derivatives have been synthesized for labeling biomolecules. This application in technetium-tricarbonyl technology demonstrates the compound's versatility, particularly in medical imaging and diagnostics (Baidoo et al., 2001).
Mecanismo De Acción
Target of Action
2-Hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, acting as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in various redox reactions in the body . Therefore, the primary targets of this compound are likely to be similar to those of niacin, which include enzymes involved in redox reactions .
Mode of Action
It is known that niacin can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . As a derivative of niacin, this compound may share similar mechanisms of action.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a key role in cellular respiration . It is also involved in the synthesis of fatty acids, cholesterol, and genetic material . In addition, niacin is a precursor of the coenzymes NAD and NADP, which are involved in many metabolic pathways .
Pharmacokinetics
It is known that niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of this compound may be similar.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of niacin. Niacin has been shown to have lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and increasing levels of high-density lipoprotein (HDL) cholesterol . It also has antioxidant, anti-inflammatory, and neuroprotective effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVLYJVVCABBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 2-Hydrazino-nicotinic acid in Melissa Officinalis?
A1: The research paper primarily focuses on the essential oil composition and antioxidant activity of Melissa Officinalis extracts []. While it identifies this compound as a major component of the ethanol extract (11.37%), the study does not delve into its specific properties or biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron(3+)](/img/structure/B1216861.png)


